molecular formula C13H26O B1615299 2-Methyldodecanal CAS No. 37596-36-4

2-Methyldodecanal

Cat. No. B1615299
CAS RN: 37596-36-4
M. Wt: 198.34 g/mol
InChI Key: ISZREKMLQKLUDD-UHFFFAOYSA-N
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Description

2-Methyldodecanal is a chemical compound with the molecular formula C13H26O . It has a molecular weight of 198.35 . The IUPAC name for this compound is 2-methyldodecanal .


Molecular Structure Analysis

The 2-Methyldodecanal molecule contains a total of 39 bonds. There are 13 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, and 1 aldehyde (aliphatic) . The InChI key for 2-Methyldodecanal is ISZREKMLQKLUDD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Methyldodecanal has a density of 0.8±0.1 g/cm3. Its boiling point is 258.2±8.0 °C at 760 mmHg. The vapor pressure is 0.0±0.5 mmHg at 25°C. The enthalpy of vaporization is 49.6±3.0 kJ/mol. The flash point is 102.1±5.4 °C. The index of refraction is 1.432 .

Scientific Research Applications

1. Solvent Applications

2-Methyldodecanal's related compound, 2-Methyltetrahydrofuran (2-MeTHF), is derived from renewable resources and serves as an alternative solvent in environmentally friendly synthesis strategies. It is utilized in syntheses involving organometallics, organocatalysis, biotransformations, and processing lignocellulosic materials. It's also being assessed in pharmaceutical chemistry due to its preliminary toxicology assessments (Pace et al., 2012).

2. Pheromone Research

A compound closely related to 2-Methyldodecanal, 10-Methyldodecanal, has been identified as a novel attractant pheromone produced by male South American cerambycid beetles. It represents a new structural class of cerambycid pheromones (Silva et al., 2016).

3. Biofuel and Energy Production

Related compounds like 2-Methylfuran are of interest as biofuels due to their properties and production methods. Studies focus on the oxidation of 2-Methylfuran in various conditions, understanding its role as a potential biofuel (Alexandrino et al., 2016).

4. Computational Biology

In the field of computational biology, methods like iRNA-PseKNC(2methyl) have been developed to identify 2'-O-methylation sites, crucial in the regulation of gene expressions at the post-transcriptional level. This shows the application of 2-Methyl compounds in understanding and predicting biological methylation processes (Tahir et al., 2019).

5. Environmental Applications

2-Methyldodecanal and its derivatives could play a role in environmental applications, such as in the degradation of pollutants. Studies on the degradation of organophosphorus pesticides like methyl parathion using methods like hydrodynamic cavitation indicate the potential environmental applications of these compounds (Patil & Gogate, 2012).

Safety And Hazards

The safety data sheet for 2-Methyldodecanal is available online . It’s always important to refer to the safety data sheet for handling and storage recommendations, as well as information on hazards, exposure controls, and emergency procedures.

properties

IUPAC Name

2-methyldodecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-13(2)12-14/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZREKMLQKLUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865875
Record name Dodecanal, 2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyldodecanal

CAS RN

37596-36-4
Record name 2-Methyldodecanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37596-36-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyldodecanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037596364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanal, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecanal, 2-methyl-
Source EPA DSSTox
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Record name 2-methyldodecanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.675
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Record name 2-METHYLDODECANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C17F5DL125
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
J Gibka, M Gliński - Flavour and fragrance journal, 2006 - Wiley Online Library
A series of 2‐alkylalkanals containing 14 carbon atoms was obtained in a two‐step synthesis starting from tridecan‐x‐ones, (x = 2–6) in the Darzens reaction. In the first step, 1‐…
Number of citations: 10 onlinelibrary.wiley.com
EA Karakhanov, YS Kardasheva, EA Runova… - Journal of Molecular …, 1999 - Elsevier
… The temperature dependence of the tridecanal and 2-methyldodecanal yields was studied by the example of hydroformylation in the presence of the catalytic system Rh(acac)[L3] 2 (Fig…
Number of citations: 37 www.sciencedirect.com
K McBride, NM Kaiser, K Sundmacher - Computers & Chemical …, 2017 - Elsevier
… The light key in this column is iso-dodecene and the heavy key is 2-methyldodecanal. The third column, C3, is the isomer column used to separate 2-methyldodecanal, the light key, …
Number of citations: 37 www.sciencedirect.com
S Bischoff, M Kant - Catalysis today, 2000 - Elsevier
… The probe reaction was applied in the hydroformylation of 1-dodecene to 2-methyldodecanal and tridecanal (C 13 -aldehydes) at 70C. Ph 2 P–(CH 2 ) 10 –PO 3 Na 2 and Ph 2 P–(CH 2 …
Number of citations: 10 www.sciencedirect.com
M Zagajewski, J Dreimann, M Thönes, A Behr - Chemical Engineering and …, 2016 - Elsevier
… The hydroformylation of 1-dodecene leads to the isomeric products n-tridecanal (TDC) and 2-methyldodecanal (MDC). Tailor-made catalysts are used to produce the linear aldehyde …
Number of citations: 22 www.sciencedirect.com
M Zagajewski, A Behr, P Sasse, J Wittmann - Chemical Engineering …, 2014 - Elsevier
… 1 shows the reaction with the two main products tridecanal (TDC) and the branched 2-methyldodecanal (MDC). Further aldehydes which can be formed from internal dodecenes are …
Number of citations: 61 www.sciencedirect.com
J CASON, KL RINEHART jr - The Journal of Organic Chemistry, 1955 - ACS Publications
… 2-Methyldodecanal (Vc) proved to be unstable in presence of air, presumably on account of polymerization (6). Distillation of old samples of aldehyde gave moderately good recovery of …
Number of citations: 26 pubs.acs.org
NM Carballeira, A Emiliano, A Sostre, JA Restituyo… - Lipids, 1998 - Wiley Online Library
… The organic washings were evaporated in vacuo to give 12hydroxy-2-methyldodecanal (0.48 g, 2.2 mmol) for an 85% yield. IR (neat) υmax 3600–3100 (OH), 2940, 2856, 2724, 1728 (…
Number of citations: 26 aocs.onlinelibrary.wiley.com
J Dreimann, P Lutze, M Zagajewski, A Behr… - … and Processing: Process …, 2016 - Elsevier
… In this reaction n-tridecanal represents the desired linear aldehyde and 2-methyldodecanal represents the group of branched aldehydes. The ratio between linear and branched …
Number of citations: 60 www.sciencedirect.com
JT Carlock - Tetrahedron, 1984 - Elsevier
Triphenylarmine, triphenylphosphine, triphenylarsine, triphenylantimony and triphenylbismuth were evaluated on the basis of olefin to aldehyde conversion, and also on the basis of the …
Number of citations: 37 www.sciencedirect.com

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